molecular formula C11H14N2O B039403 (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone CAS No. 112791-04-5

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Cat. No.: B039403
CAS No.: 112791-04-5
M. Wt: 190.24 g/mol
InChI Key: BGPAZBKCZVVZGF-PSASIEDQSA-N
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Description

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which contributes to its utility in asymmetric synthesis and as a chiral auxiliary.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone typically involves the reaction of phenylglycinol with acetone under acidic conditions to form the imidazolidinone ring. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidazolidinone ring can be opened or modified by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Corresponding amine derivatives.

    Substitution: Modified imidazolidinone compounds with different substituents.

Scientific Research Applications

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents with specific stereochemical requirements.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions it participates in. The compound interacts with substrates through non-covalent interactions, stabilizing specific transition states and leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include various enzymes and catalytic sites where the compound can bind and exert its chiral influence.

Comparison with Similar Compounds

  • (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
  • (4S,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
  • (4R,5R)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Comparison: (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Compared to its diastereomers and enantiomers, this compound offers distinct advantages in terms of selectivity and efficiency in asymmetric synthesis. Its ability to induce chirality with high enantiomeric excess sets it apart from other similar compounds.

Properties

IUPAC Name

(4S,5R)-1,5-dimethyl-4-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPAZBKCZVVZGF-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426129
Record name (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112791-04-5
Record name (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
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(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
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(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
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(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
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(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Reactant of Route 6
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

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